molecular formula C7H8N2O6 B12859155 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid CAS No. 861591-89-1

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

Cat. No.: B12859155
CAS No.: 861591-89-1
M. Wt: 216.15 g/mol
InChI Key: SIUVETIISOKNQL-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methoxy group at position 3, a nitro group at position 4, and a propanoic acid moiety at position 5. The oxazole ring contributes to its aromatic stability, while the electron-withdrawing nitro (-NO₂) and electron-donating methoxy (-OCH₃) substituents modulate its electronic properties. The compound’s calculated molecular formula is C₇H₁₁N₂O₆, with a molecular weight of 219.18 g/mol (based on stoichiometric analysis).

Properties

CAS No.

861591-89-1

Molecular Formula

C7H8N2O6

Molecular Weight

216.15 g/mol

IUPAC Name

3-(3-methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H8N2O6/c1-14-7-6(9(12)13)4(15-8-7)2-3-5(10)11/h2-3H2,1H3,(H,10,11)

InChI Key

SIUVETIISOKNQL-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a Henry reaction involving 3,5-dimethyl-4-nitroisoxazole and isatin. This reaction is catalyst-free and occurs in an aqueous medium.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel–Crafts alkylation reaction, where the isoxazole ring is alkylated with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Hydroxy-4-nitroisoxazol-5-yl)propanoic acid.

    Reduction: 3-(3-Methoxy-4-aminoisoxazol-5-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, particularly in the heterocyclic core or propanoic acid moiety:

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features References
3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid 3-OCH₃, 4-NO₂, 5-propanoic acid C₇H₁₁N₂O₆ 219.18 Strong electron-withdrawing (NO₂) and donating (OCH₃) groups; polar due to nitro and carboxylic acid. N/A (calculated)
3-(3-Phenyl-1,2-oxazol-5-yl)propanoic acid 3-phenyl, 5-propanoic acid C₁₂H₁₁NO₃ 217.22 Aromatic phenyl group enhances lipophilicity; oxazole core retained.
3-(3-Hydroxy-isoxazol-5-yl)propanoic acid 3-OH, 5-propanoic acid C₆H₇NO₄ 157.14 Hydroxy group introduces hydrogen-bonding potential; tautomerism possible.
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid Oxadiazole core, 4-methoxyphenyl C₁₂H₁₁N₂O₄ 259.23 Oxadiazole ring (vs. oxazole) alters electronic properties; methoxyphenyl adds bulk.
2-Amino-3-(3-oxo-4-isopropyl-1,2-oxazol-5-yl)propanoic acid 3-oxo, 4-isopropyl, 2-amino C₉H₁₄N₂O₄ 214.22 Amino acid analog; oxo and isopropyl groups affect solubility and reactivity.
Chlorinated 3-phenylpropanoic acid derivatives 3,5-dichloro-4-hydroxyphenyl Varies (e.g., C₉H₈Cl₂O₃) Varies Antimicrobial activity; chloro substituents enhance bioactivity.

Substituent Effects on Properties

  • Electron-Withdrawing Groups (NO₂): The nitro group in the target compound increases acidity (pKa reduction) of the propanoic acid moiety compared to non-nitro analogs.
  • Electron-Donating Groups (OCH₃) : Methoxy groups improve metabolic stability by resisting oxidative degradation, as seen in other methoxy-substituted heterocycles .
  • Heterocycle Variations : Replacing oxazole with oxadiazole (e.g., in ) introduces an additional nitrogen atom, increasing hydrogen-bonding capacity and altering binding affinity in enzyme targets .

Molecular Weight and Solubility Trends

  • Lower molecular weight analogs (e.g., 157.14 g/mol for 3-(3-hydroxy-isoxazol-5-yl)propanoic acid) exhibit higher aqueous solubility, while bulkier derivatives (e.g., 259.23 g/mol for oxadiazole-based compounds) are more lipophilic .
  • The target compound’s moderate molecular weight (219.18 g/mol) and polar nitro group suggest balanced solubility, suitable for both oral and topical formulations.

Biological Activity

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, focusing on its antibacterial, antifungal, and anti-inflammatory effects, as well as its genotoxicity profile. The information presented is based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid can be represented as follows:

CxHyNzOn\text{C}_x\text{H}_y\text{N}_z\text{O}_n

Where the specific values for xx, yy, zz, and nn depend on the exact molecular formula derived from the compound's structure. The presence of the oxazole ring contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds related to oxazoles exhibit significant antibacterial properties. A study highlighted that various derivatives, including those similar to 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid, showed activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacteria StrainMIC (mg/mL)
Compound AE. coli0.0195
Compound BS. aureus0.0048
Compound CB. mycoides0.0048

These findings suggest that modifications in the oxazole structure can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against various strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

Fungal StrainMIC (µg/mL)
C. albicans16.69
Fusarium oxysporum56.74

These results indicate a promising antifungal profile, which could be further explored for therapeutic applications .

Anti-inflammatory Activity

Compounds derived from oxazoles are recognized for their anti-inflammatory properties. A study indicated that modifications to the oxazole structure could enhance anti-inflammatory effects while minimizing genotoxicity . This suggests a dual benefit of therapeutic efficacy and safety.

Genotoxicity Profile

The genotoxicity of 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid has been evaluated using the Ames test and SOS Chromotest. Results indicated no significant mutagenic activity in the Ames test; however, a weak SOS response was observed. Modifications to the compound reduced this response significantly, indicating that structural changes can mitigate potential DNA damage while maintaining biological activity .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of several oxazole derivatives, including 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid. The study found that specific modifications led to enhanced activity against resistant bacterial strains.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers when administered at optimal doses.

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